molecular formula C44H84O8 B13737277 bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene CAS No. 135397-33-0

bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene

Cat. No.: B13737277
CAS No.: 135397-33-0
M. Wt: 741.1 g/mol
InChI Key: SOOKDDAKMROITD-LWFKIUJUSA-N
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Description

The compound bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate; hexadec-1-ene; tetradec-1-ene is a complex chemical entity that combines multiple functional groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and industry. The presence of multiple ether and alkene groups suggests a versatile reactivity profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate typically involves the reaction of 2-(2-methoxyethoxy)ethanol with maleic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate esterification. The resulting product is then purified through recrystallization or distillation.

For the synthesis of hexadec-1-ene and tetradec-1-ene, these alkenes are commonly produced through the oligomerization of ethylene. This process involves the use of a catalyst, such as a Ziegler-Natta catalyst, under high pressure and temperature conditions to form the desired long-chain alkenes.

Industrial Production Methods

Industrial production of these compounds often involves large-scale esterification and oligomerization processes. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, ensures high purity and yield of the final products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ether groups in bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate can undergo oxidation reactions to form aldehydes or carboxylic acids.

    Reduction: The alkenes in hexadec-1-ene and tetradec-1-ene can be reduced to form the corresponding alkanes.

    Substitution: The ester groups in bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of alkenes.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various ester or ether derivatives.

Scientific Research Applications

Chemistry

In chemistry, bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate is used as a reagent in organic synthesis, particularly in the formation of complex ester and ether compounds. Hexadec-1-ene and tetradec-1-ene are used as intermediates in the synthesis of surfactants and lubricants.

Biology

These compounds are studied for their potential biological activities, including antimicrobial and antifungal properties. They are also used in the development of drug delivery systems due to their ability to form stable complexes with various drugs.

Medicine

In medicine, these compounds are explored for their potential use in the formulation of pharmaceuticals, particularly in the development of prodrugs and controlled-release formulations.

Industry

Industrially, bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate is used in the production of polymers and resins. Hexadec-1-ene and tetradec-1-ene are used as monomers in the production of high-performance plastics and elastomers.

Mechanism of Action

The mechanism of action of bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate involves its ability to undergo esterification and etherification reactions, forming stable complexes with various substrates. The alkenes, hexadec-1-ene and tetradec-1-ene, interact with molecular targets through hydrophobic interactions, influencing the properties of the resulting compounds.

Comparison with Similar Compounds

Similar Compounds

  • Diethylene glycol dimethyl ether (Diglyme)
  • Tetraethylene glycol dimethyl ether (Tetraglyme)
  • Polyethylene glycol dimethyl ether (PEGDME)

Uniqueness

Bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate stands out due to its unique combination of ether and ester functional groups, providing a versatile reactivity profile. Hexadec-1-ene and tetradec-1-ene are unique in their long-chain alkene structure, making them valuable intermediates in the synthesis of high-performance materials.

Properties

CAS No.

135397-33-0

Molecular Formula

C44H84O8

Molecular Weight

741.1 g/mol

IUPAC Name

bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene

InChI

InChI=1S/C16H32.C14H24O8.C14H28/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2;1-17-5-7-19-9-11-21-13(15)3-4-14(16)22-12-10-20-8-6-18-2;1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3H,1,4-16H2,2H3;3-4H,5-12H2,1-2H3;3H,1,4-14H2,2H3/b;4-3-;

InChI Key

SOOKDDAKMROITD-LWFKIUJUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC=C.CCCCCCCCCCCCC=C.COCCOCCOC(=O)/C=C\C(=O)OCCOCCOC

Canonical SMILES

CCCCCCCCCCCCCCC=C.CCCCCCCCCCCCC=C.COCCOCCOC(=O)C=CC(=O)OCCOCCOC

Related CAS

135397-33-0

Origin of Product

United States

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